2-((2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thio)-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
The compound 2-((2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thio)-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile features a hexahydroquinoline core substituted with a p-tolyl group at position 4, a carbonitrile at position 3, and a thioether-linked 4-benzylpiperazine acetamide moiety at position 2.
Properties
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]sulfanyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O2S/c1-21-10-12-23(13-11-21)28-24(18-31)30(32-25-8-5-9-26(35)29(25)28)37-20-27(36)34-16-14-33(15-17-34)19-22-6-3-2-4-7-22/h2-4,6-7,10-13,28,32H,5,8-9,14-17,19-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQCJLBOZBKGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)N4CCN(CC4)CC5=CC=CC=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thio)-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS Number: 840479-60-9) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a benzylpiperazine moiety and a hexahydroquinoline ring, suggest a variety of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 512.67 g/mol. The structure includes several functional groups that are critical for its biological activity:
| Component | Description |
|---|---|
| Benzylpiperazine Ring | Associated with neuropharmacological effects. |
| Hexahydroquinoline Core | Known for various pharmacological activities. |
| Nitrile Group | Implicated in anti-cancer properties. |
| Thioether Linkage | May enhance bioavailability and activity. |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines:
- MCF-7 Breast Cancer Cells: The compound exhibited an IC50 value of approximately 1.575 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 1.136 µM) .
- Mechanism of Action: The compound triggers apoptosis through the activation of caspase pathways (Caspase 3, 8, and 9), leading to cell cycle arrest at the G2/M phase .
Neuropharmacological Effects
The benzylpiperazine component suggests possible neuropharmacological effects:
- Dopaminergic Activity: Compounds with similar structures have been noted for their ability to modulate dopamine receptors, potentially offering therapeutic benefits in neurological disorders .
Anti-inflammatory Activity
Some derivatives related to this compound have demonstrated anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines: Research indicates that certain quinoline derivatives can reduce levels of TNF-alpha and IL-6 in vitro, contributing to their anti-inflammatory effects .
Study 1: Antiproliferative Activity in Cancer Cell Lines
A study published in Molecules evaluated various quinoline derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that compounds structurally similar to our target compound exhibited significant antiproliferative effects across multiple cancer types:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.575 | Apoptosis via Caspase activation |
| Panc-1 | 1.4 | Cell cycle arrest |
Study 2: Neuropharmacological Evaluation
Another investigation focused on the neuropharmacological profile of benzylpiperazine derivatives found that these compounds could enhance dopaminergic signaling, which may provide insights into their use in treating conditions such as Parkinson's disease .
Study 3: Anti-inflammatory Mechanisms
Research highlighted the anti-inflammatory mechanisms of related compounds through the modulation of NF-kB signaling pathways, suggesting that our target compound may also possess similar properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Hexahydroquinoline Derivatives
Key Analogues :
- 8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (): Differences: Replaces the benzylpiperazine-thioether chain with a methyl group at position 8 and a thiophene at position 3.
- 2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (): Differences: Features an amino group at position 2 and a thiophen-3-yl substituent. Implications: The amino group could facilitate hydrogen bonding, altering solubility and target affinity compared to the target compound’s thioether linkage .
Activity Trends :
- Anti-tumor activity is noted in analogues like 4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (), where the benzoquinoline core and benzodioxol group contribute to DNA intercalation or kinase inhibition . The target compound’s p-tolyl group may similarly influence hydrophobic interactions in therapeutic targets.
Piperazine-Containing Analogues
Key Examples :
- 7-(4-[(4-Benzyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (): Differences: Incorporates a dual piperazine-triazole system and a carboxylic acid group. Implications: The carboxylic acid enhances water solubility, while the fluorophenyl group may improve blood-brain barrier penetration compared to the target’s p-tolyl .
- 6-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methyl-5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile (): Differences: Combines piperazine with a thiazolidinone ring.
Pharmacophore Analysis :
Thiazole/Thiazolidinone Derivatives
Key Examples :
- (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile (): Differences: Replaces the hexahydroquinoline core with a thiazolo-pyrimidine system. Implications: The furan and benzylidene groups may confer anti-microbial activity, diverging from the target compound’s likely therapeutic profile .
- 3-Benzyl-5-[2-(4-chlorophenyl)-2-oxoethyl]-4-oxo-2-thioxo-1,3-thiazolidine (): Differences: Simpler thiazolidinone structure with a chlorophenyl group. Implications: The thioxo group enhances metal chelation capacity, relevant in enzyme inhibition .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
